molecular formula C14H11FN2 B057754 2-(4-Fluorophenyl)-1-methylbenzimidazole CAS No. 724-59-4

2-(4-Fluorophenyl)-1-methylbenzimidazole

Cat. No.: B057754
CAS No.: 724-59-4
M. Wt: 226.25 g/mol
InChI Key: NIOPLOPPKJTSGQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-methylbenzimidazole is an organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-methylbenzimidazole typically involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)-1-methylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antiviral and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the fluorine atom, resulting in different chemical properties.

    2-(4-Chlorophenyl)-1-methylbenzimidazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    2-(4-Bromophenyl)-1-methylbenzimidazole: Contains a bromine atom, which also affects its chemical and biological properties.

Uniqueness

2-(4-Fluorophenyl)-1-methylbenzimidazole is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOPLOPPKJTSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346745
Record name 2-(4-fluorophenyl)-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724-59-4
Record name 2-(4-fluorophenyl)-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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